1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile
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Overview
Description
1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core, a piperidine ring, and a nitrile group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary targets of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile are viral proteins, specifically the hepatitis B virus (HBV) capsid Y132A mutant and the COVID-19 main protease . These proteins play crucial roles in the life cycle of their respective viruses, making them attractive targets for antiviral drug development.
Mode of Action
This compound interacts with its targets through a process known as molecular docking . This involves the compound binding to the active centers of the target proteins, thereby inhibiting their function. The specific changes resulting from this interaction depend on the nature of the target protein and the binding site.
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the replication of the hepatitis B virus and the SARS-CoV-2 virus . By inhibiting key proteins in these pathways, the compound can potentially prevent the replication of these viruses, thereby limiting their spread within the host organism.
Result of Action
The molecular and cellular effects of this compound’s action would be the inhibition of viral protein function, leading to a decrease in viral replication . This could potentially result in a reduction of viral load within the host organism, alleviating symptoms and potentially leading to the clearance of the virus.
Biochemical Analysis
Biochemical Properties
1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been shown to interact with viral targets, such as the hepatitis B virus capsid Y132A mutant and the COVID-19 main protease . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to the active sites of these enzymes. The compound’s quinoline core and piperidine moiety are crucial for these interactions, as they provide the necessary structural framework for binding.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling pathways involved in viral replication, thereby inhibiting the proliferation of viruses within host cells . Additionally, the compound’s impact on gene expression can lead to the upregulation or downregulation of specific genes, which in turn affects cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of viral proteases, which are essential for the replication and maturation of viruses . The compound binds to the active site of these proteases, preventing them from cleaving viral polyproteins into functional units. This inhibition disrupts the viral life cycle and reduces viral load. Additionally, the compound may also interact with other biomolecules, such as nucleic acids, to further inhibit viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time Long-term studies have shown that the compound maintains its inhibitory effects on viral replication even after extended exposure
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to its excretion via the renal and biliary routes. The metabolism of the compound can also influence its pharmacokinetics and overall efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound may localize to specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to accumulate in the cytoplasm and nucleus, where it can interact with viral proteins and nucleic acids . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to these compartments. The precise subcellular distribution of the compound can influence its efficacy and overall biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile typically involves multiple steps. One common synthetic route starts with the N-alkylation of 6,7-difluoroquinolin-4-one-3-nitrile, followed by amination with piperidine. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and other purification techniques is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the quinoline core or piperidine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-6-fluoro-3-[5-(4-methylcyclohexyl)-1,2,4-oxadiazol-3-yl]-7-(piperidin-1-yl)quinolin-4-one: This compound shares a similar quinoline core and piperidine ring but has an additional oxadiazole moiety, which may confer different biological properties.
6,7-Difluoroquinolin-4-one-3-nitrile: A precursor in the synthesis of the target compound, it lacks the piperidine ring and benzyl group, resulting in different chemical and biological characteristics.
Uniqueness
1-Benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile is unique due to its specific combination of functional groups and structural features. The presence of the piperidine ring and benzyl group enhances its potential interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-benzyl-6-fluoro-4-oxo-7-piperidin-1-ylquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O/c23-19-11-18-20(12-21(19)25-9-5-2-6-10-25)26(15-17(13-24)22(18)27)14-16-7-3-1-4-8-16/h1,3-4,7-8,11-12,15H,2,5-6,9-10,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPVUECCFMVMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C#N)CC4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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